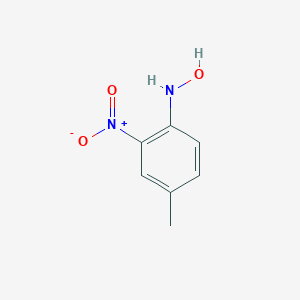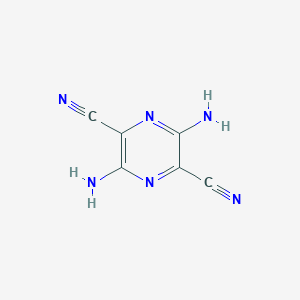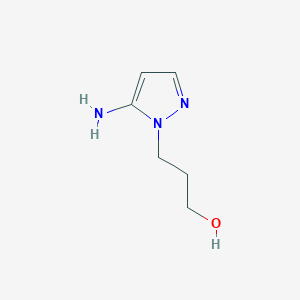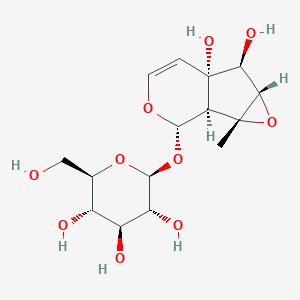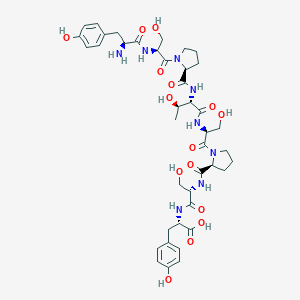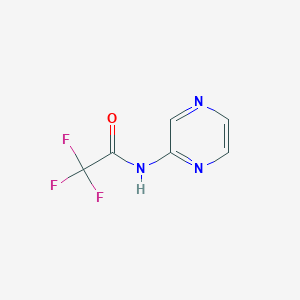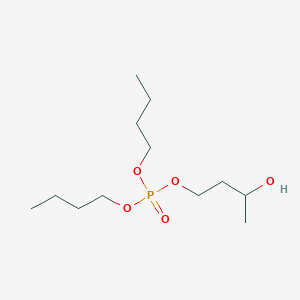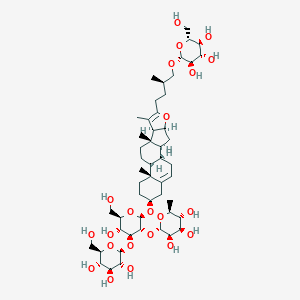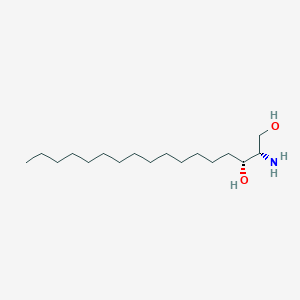![molecular formula C13H9FN2OS B150562 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 139359-87-8](/img/structure/B150562.png)
6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde have been extensively studied. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. Additionally, 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been found to have low toxicity in normal cells, making it a potentially safe and effective treatment for cancer.
实验室实验的优点和局限性
The advantages of using 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments include its high potency and selectivity for cancer cells, as well as its low toxicity in normal cells. This compound can be used as a tool for studying the mechanisms of cancer cell growth and proliferation, as well as for developing new cancer treatments. However, the limitations of using 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments include its relatively high cost and the need for specialized equipment for its synthesis and analysis.
未来方向
There are several future directions for the study of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde. One potential direction is the development of new cancer treatments based on this compound. Researchers can study the mechanism of action of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde to identify new targets for cancer therapy. Another potential direction is the use of this compound as a fluorescent probe for imaging cellular processes. Researchers can study the properties of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde to optimize its use as a tool for imaging cellular processes. Finally, researchers can study the limitations of using 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments and develop new methods for its synthesis and analysis to overcome these limitations.
Conclusion:
In conclusion, 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a chemical compound that has significant potential for use in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications for its use.
合成方法
The synthesis method of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves the reaction of 4-fluoroaniline and 3-methylthio-1-propene in the presence of a catalyst. The reaction takes place under reflux conditions with anhydrous ethanol as the solvent. This method has been optimized to produce high yields of the compound.
科学研究应用
6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been studied for its potential applications in various areas of scientific research. It has been found to have anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe for imaging cellular processes.
属性
CAS 编号 |
139359-87-8 |
|---|---|
产品名称 |
6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde |
分子式 |
C13H9FN2OS |
分子量 |
260.29 g/mol |
IUPAC 名称 |
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9FN2OS/c1-8-7-18-13-15-12(11(6-17)16(8)13)9-2-4-10(14)5-3-9/h2-7H,1H3 |
InChI 键 |
PDFWLMYFGILICW-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)F |
规范 SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)F |
同义词 |
6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




